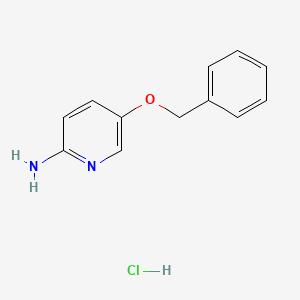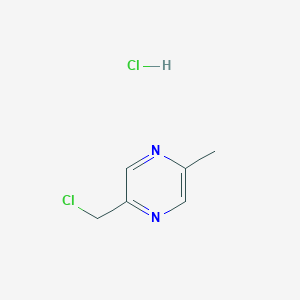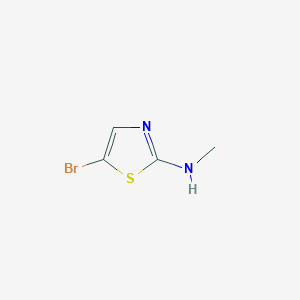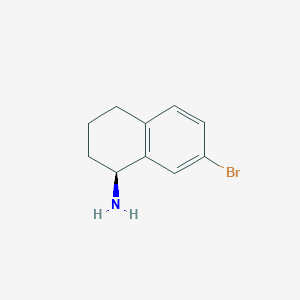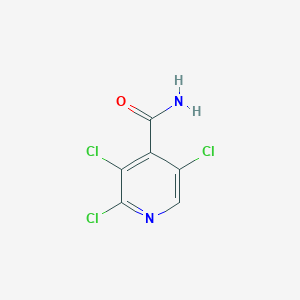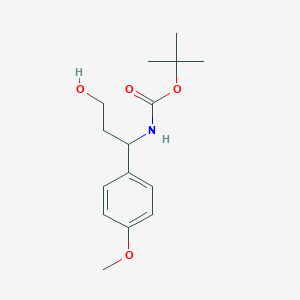
3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol
Vue d'ensemble
Description
3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol (BAMP) is an organic compound that has been studied for a variety of applications in various scientific fields, such as biochemistry, pharmacology, and organic chemistry. BAMP is a derivative of 4-methoxyphenol, and is a member of the β-amino-alcohol family. BAMP has a wide range of potential applications, due to its unique structure and properties.
Applications De Recherche Scientifique
Functional Modification of Polymers
A study by Aly and El-Mohdy (2015) demonstrated the use of aromatic amines, including structures related to 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol, for the modification of polyvinyl alcohol/acrylic acid hydrogels. The amine-modified polymers exhibited enhanced swelling properties and thermal stability, suggesting potential medical applications due to their significant antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Enantioselective Syntheses
Medina et al. (2000) reported the enantioselective syntheses of N-Boc-protected amino acids with mesityl substitution, showcasing the application of asymmetric synthesis techniques to produce amino acids with specific optical properties. These compounds, including those structurally related to 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol, are valuable for constructing peptides with conformational constraints (Medina, Moyano, Pericàs, & Riera, 2000).
Crystal Packing Studies
Zhang, Wu, and Zhang (2011) explored the crystal packing of compounds structurally similar to 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol, revealing that nonhydrogen bonding interactions, such as N⋯π and O⋯π, play a significant role in the structural arrangement. This study provides insights into the molecular interactions influencing the solid-state behavior of similar compounds (Zhang, Wu, & Zhang, 2011).
Boron Complexes and Macrocycle Synthesis
Barba et al. (2010) investigated the reaction of 3-aminophenylboronic acid with 1,3-diketones, aiming to synthesize macrocyclic boron compounds. These findings suggest the potential of compounds like 3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol in creating new macrocyclic structures with unique properties (Barba, Hernández, Santillán, & Fárfan, 2010).
Propriétés
IUPAC Name |
tert-butyl N-[3-hydroxy-1-(4-methoxyphenyl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-13(9-10-17)11-5-7-12(19-4)8-6-11/h5-8,13,17H,9-10H2,1-4H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIILCIAJJCYALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







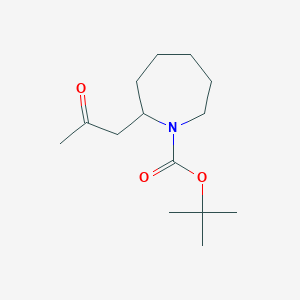
![1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B1532546.png)
![3-[1-(Methylsulfanyl)ethyl]aniline](/img/structure/B1532549.png)

